molecular formula C22H16ClNO B4127170 (2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B4127170
M. Wt: 345.8 g/mol
InChI Key: RWAHGVVYACGXLT-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorophenyl group through an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.

    Coupling with chlorophenylacrylonitrile: The benzyloxyphenyl intermediate is then coupled with 4-chlorophenylacrylonitrile using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups contribute to its binding affinity and specificity. The acrylonitrile moiety can undergo electrophilic addition reactions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile
  • 3-[4-(benzyloxy)phenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile
  • 3-[4-(benzyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile

Uniqueness

(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO/c23-21-11-9-19(10-12-21)20(15-24)13-18-7-4-8-22(14-18)25-16-17-5-2-1-3-6-17/h1-14H,16H2/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAHGVVYACGXLT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 3
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 4
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 5
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(2E)-3-[3-(benzyloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.